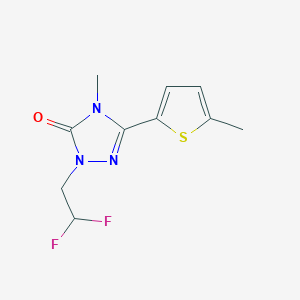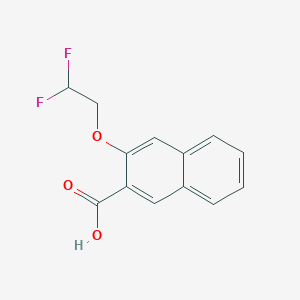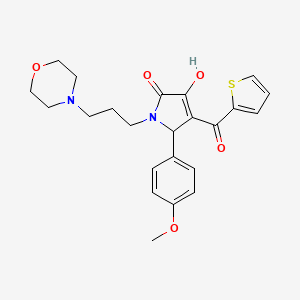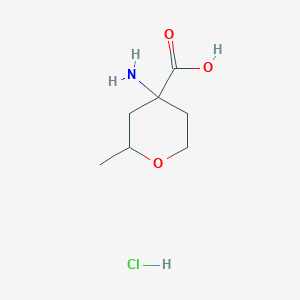
1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H11F2N3OS and its molecular weight is 259.27. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electroluminescent Materials
The compound has garnered attention for its use in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). These devices find applications in high-resolution full-color displays and energy-efficient solid-state lighting. Researchers explore the compound’s electroluminescent properties, aiming to enhance its performance in near-infrared (NIR) emission .
Biomedical Applications
The compound’s unique structure may offer biological activity. While further studies are needed, it could be explored for drug development or as a potential therapeutic agent. Its crystal structure has been determined through X-ray crystallography .
Helicase Inhibition
In a different context, the compound’s derivatives have been investigated as inhibitors of the ATP-dependent helicase domain activity of the WRN protein. This has implications in cancer research and drug discovery .
Propiedades
IUPAC Name |
2-(2,2-difluoroethyl)-4-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3OS/c1-6-3-4-7(17-6)9-13-15(5-8(11)12)10(16)14(9)2/h3-4,8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGXHLKILYXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}propanoate](/img/structure/B2482823.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)


![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)